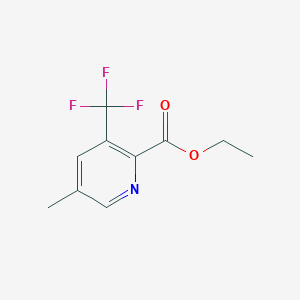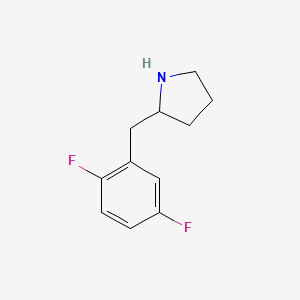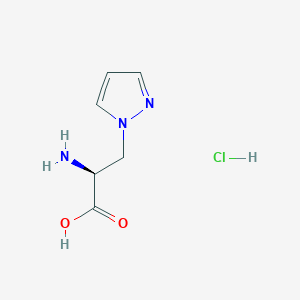
Boc-MLF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-MLF typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, methionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially. Each amino acid is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-MLF primarily undergoes hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, revealing the free amine group of the peptide. This deprotection step is crucial for further functionalization or biological activity studies .
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) to remove the Boc group.
Deprotection: Acidic conditions, such as TFA in dichloromethane, are commonly used.
Major Products Formed
The major product formed from the deprotection of this compound is the free peptide, methionyl-leucyl-phenylalanine (MLF), which can then be used in various biological assays .
Scientific Research Applications
Boc-MLF has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigates the role of formyl peptide receptors in immune responses.
Medicine: Explores potential therapeutic applications in inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Boc-MLF exerts its effects by binding to the formyl peptide receptor (FPR) on the surface of neutrophils and other immune cells. This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways involved in inflammation and immune responses. The inhibition of FPR by this compound reduces the production of reactive oxygen species and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin H: Another FPR antagonist with similar inhibitory effects.
Boc-FLFLF: A peptide with a similar structure and function as Boc-MLF.
Uniqueness
This compound is unique due to its specific antagonistic activity towards the formyl peptide receptor. Unlike other compounds, this compound selectively inhibits FPR without affecting other receptors at low concentrations. This specificity makes it a valuable tool in studying the precise roles of FPR in various biological processes .
Properties
IUPAC Name |
2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXWOPENJVQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)

![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)



![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)


